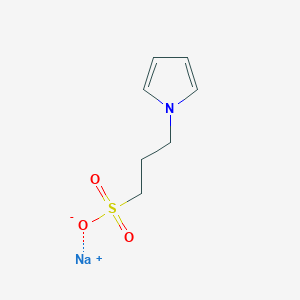![molecular formula C7H6ClN3S B14895650 7-Chlorothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B14895650.png)
7-Chlorothieno[3,4-c]pyridine-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chlorothieno[3,4-c]pyridine-1,3-diamine is a heterocyclic compound with the molecular formula C7H6ClN3S It is a derivative of thieno[3,4-c]pyridine, characterized by the presence of a chlorine atom at the 7th position and two amino groups at the 1st and 3rd positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorothieno[3,4-c]pyridine-1,3-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of thieno[3,4-c]pyridine derivatives . Another approach includes the use of β-keto amides, which are cyclized in the presence of pyrrolidine and calcium chloride to yield the desired thieno[3,4-c]pyridine compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
化学反応の分析
Types of Reactions
7-Chlorothieno[3,4-c]pyridine-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
科学的研究の応用
7-Chlorothieno[3,4-c]pyridine-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 7-Chlorothieno[3,4-c]pyridine-1,3-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Chlorothieno[3,2-c]pyridine: This compound has a similar structure but differs in the position of the chlorine atom.
7-Chlorothieno[3,2-b]pyridine: Another related compound with a different arrangement of the thieno and pyridine rings.
Uniqueness
7-Chlorothieno[3,4-c]pyridine-1,3-diamine is unique due to its specific substitution pattern and the presence of two amino groups
特性
分子式 |
C7H6ClN3S |
|---|---|
分子量 |
199.66 g/mol |
IUPAC名 |
7-chlorothieno[3,4-c]pyridine-1,3-diamine |
InChI |
InChI=1S/C7H6ClN3S/c8-4-2-11-1-3-5(4)7(10)12-6(3)9/h1-2H,9-10H2 |
InChIキー |
SSYIZVCVOUOBIC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(SC(=C2C=N1)N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide](/img/structure/B14895575.png)
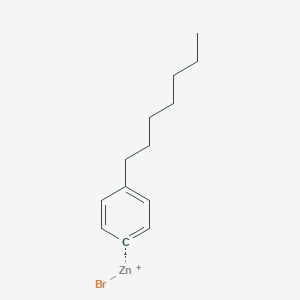
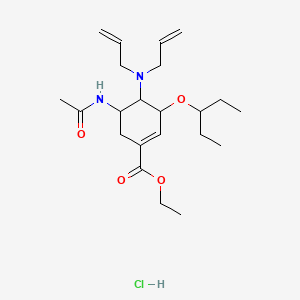
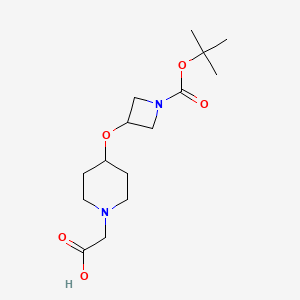
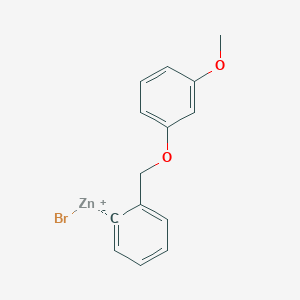
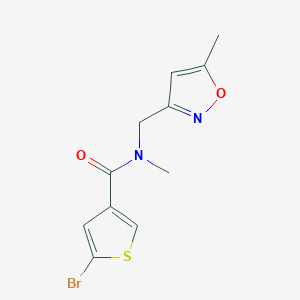
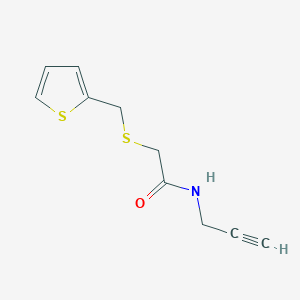
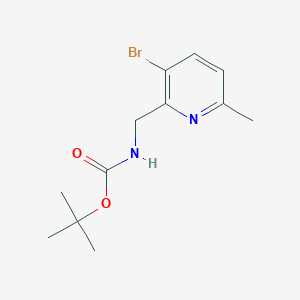
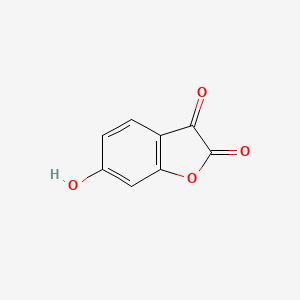
![1-(2,5-Dimethoxyphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14895631.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B14895635.png)
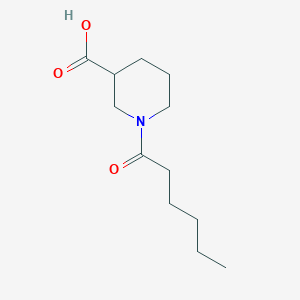
![[4-[(1S,11S,12R,16S)-11-acetyl-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B14895643.png)
